Ethyl 4,6-dihydroxyquinoline-3-carboxylate
Overview
Description
Ethyl 4,6-dihydroxyquinoline-3-carboxylate is a quinoline derivative known for its unique chemical structure and potential applications in various fields. Quinoline derivatives are significant due to their diverse biological activities and their role in the development of pharmaceuticals. This compound, in particular, has garnered interest for its potential use in medicinal chemistry and synthetic organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4,6-dihydroxyquinoline-3-carboxylate typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-hydroxy-2-quinolinones with ethyl-2,3-dihydro-3-oxobenzo-furan-2-carboxylate under specific conditions . The reaction conditions often require a solvent such as ethanol and a catalyst to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Industrial methods also focus on minimizing by-products and ensuring the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: Ethyl 4,6-dihydroxyquinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The quinoline ring can be reduced under specific conditions.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while substitution reactions can produce various substituted quinoline derivatives.
Scientific Research Applications
Ethyl 4,6-dihydroxyquinoline-3-carboxylate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl 4,6-dihydroxyquinoline-3-carboxylate involves its interaction with specific molecular targets. The hydroxyl groups and the quinoline ring play a crucial role in its binding to enzymes and receptors. This interaction can modulate various biological pathways, leading to its observed biological activities. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Ethyl 4,6-dihydroxyquinoline-3-carboxylate can be compared with other quinoline derivatives such as:
4-Hydroxyquinoline: Known for its antimicrobial properties.
2-Hydroxyquinoline: Used in the synthesis of various pharmaceuticals.
4,6-Dichloroquinoline-3-carboxylate: Utilized as a pharmaceutical intermediate.
Uniqueness: this compound is unique due to the presence of both hydroxyl groups and the ethyl ester moiety, which can influence its reactivity and biological activity. This combination of functional groups makes it a versatile compound for various synthetic and research applications.
Properties
IUPAC Name |
ethyl 6-hydroxy-4-oxo-1H-quinoline-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO4/c1-2-17-12(16)9-6-13-10-4-3-7(14)5-8(10)11(9)15/h3-6,14H,2H2,1H3,(H,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVVUEZABSURZFR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNC2=C(C1=O)C=C(C=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40595682 | |
Record name | Ethyl 6-hydroxy-4-oxo-1,4-dihydroquinoline-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40595682 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
228728-25-4 | |
Record name | Ethyl 6-hydroxy-4-oxo-1,4-dihydroquinoline-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40595682 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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